molecular formula C21H22N2O3 B11203324 N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11203324
M. Wt: 350.4 g/mol
InChI Key: KNYDTLWJYFKCCL-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, characterized by a quinoline core substituted at positions 1, 3, and 2. Key structural features include:

  • 1-Propyl group: A medium-length alkyl chain influencing lipophilicity and pharmacokinetics.
  • 4-Oxo moiety: A critical pharmacophore for interactions with biological targets.
  • N-(2,3-Dimethylphenyl) carboxamide: An aryl substituent contributing to steric and electronic effects.

Synthesis of such compounds typically involves N-alkylation of isatoic anhydride, followed by coupling reactions with acyl chlorides derived from carboxylic acids . Characterization methods include IR, NMR, LC-MS, and TLC .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-4-12-23-17-11-6-5-9-15(17)19(24)18(21(23)26)20(25)22-16-10-7-8-13(2)14(16)3/h5-11,24H,4,12H2,1-3H3,(H,22,25)

InChI Key

KNYDTLWJYFKCCL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

  • Starting Material : Ethyl acetoacetate and substituted anilines undergo condensation to form anilinomethylenemalonate intermediates.

  • Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether) at 240–255°C induces cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esters.

    Cyclization: AnilinomethylenemalonateΔ,diphenyl etherEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate\text{Cyclization: } \text{Anilinomethylenemalonate} \xrightarrow{\Delta, \text{diphenyl ether}} \text{Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate}

    Yield : 65–77% under optimized conditions.

N-Alkylation at Position 1

  • Reagents : Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation, followed by reaction with 1-bromopropane.

  • Conditions : 0–5°C to room temperature, 12–24 hours.

    N-Alkylation: Quinoline ester+1-bromopropaneNaH, DMF1-Propyl-4-oxo-1,4-dihydroquinoline-3-carboxylate\text{N-Alkylation: } \text{Quinoline ester} + \text{1-bromopropane} \xrightarrow{\text{NaH, DMF}} \text{1-Propyl-4-oxo-1,4-dihydroquinoline-3-carboxylate}

    Yield : 70–85%.

Carboxamide Formation via Coupling Reactions

The 3-carboxylate group is converted to a carboxamide through coupling with 2,3-dimethylaniline.

Hydrolysis of Ethyl Ester

  • Reagents : 5–10% aqueous NaOH.

  • Conditions : Reflux for 2–4 hours to yield the free carboxylic acid.

    Hydrolysis: EsterNaOH, H2O4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid\text{Hydrolysis: } \text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid}

    Yield : >90%.

Solid-Phase Coupling (Preferred for High Purity)

  • Reagents : Polymer-supported HOBt (hydroxybenzotriazole) and PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate).

  • Conditions :

    • Activation: Carboxylic acid + PyBrop in DMF (2 × 3 hours).

    • Coupling: 2,3-Dimethylaniline in DMF (24 hours).
      Yield : 75–84% after purification.

Solution-Phase Coupling

  • Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt.

  • Conditions : Room temperature, 5–7 hours in DMF.

    Coupling: Acid+2,3-DimethylanilineEDC\cdotpHCl, HOBtTarget compound\text{Coupling: } \text{Acid} + \text{2,3-Dimethylaniline} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target compound}

    Yield : 70–78%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization : Diphenyl ether at 255°C maximizes cyclization efficiency.

  • N-Alkylation : Anhydrous DMF minimizes side reactions.

Catalytic and Stoichiometric Considerations

  • NaH Loading : 1.2 equivalents ensures complete deprotonation.

  • Coupling Reagents : PyBrop outperforms EDC·HCl in yield and purity.

Analytical Characterization

Spectroscopic Validation

Technique Key Signals Reference
1H NMR (DMSO-d6)δ 1.05 (t, 3H, CH2CH2CH3), δ 2.25 (s, 6H, Ar-CH3), δ 6.8–8.1 (m, aromatic H)
13C NMR δ 176.5 (C=O), δ 164.2 (CONH), δ 112–150 (aromatic C)
HRMS m/z 350.4 [M+H]+ (calc. 350.4)

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water gradient.

Comparative Analysis of Synthetic Routes

Method Yield Purity Drawbacks
Solid-Phase Coupling84%>98%High reagent cost
Solution-Phase Coupling78%95–97%Requires chromatography
Patent-Based Alkylation82%>97%Specialized equipment

The patent-preferenced route using dichlorotriphenyl phosphorane as a coupling reagent offers advantages for scalability:

  • Solvent : Methylene chloride (low boiling point, easy removal).

  • Conditions : Ambient temperature, 4–6 hours.

  • Yield : 82–85% with >97% purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

Key Observations:

Alkyl Chain Length (R1): The target compound’s propyl chain is shorter than the pentyl group in compounds 47 and 52.

Position 2 Substituents :

  • The 2-hydroxy group in the target compound contrasts with 6-chloro in compound 52. Chlorine’s electron-withdrawing effects enhance electrophilicity, whereas hydroxy groups favor hydrogen bonding .

Position 4 Modifications :

  • The 4-thioxo group in compound 47 replaces the oxo moiety, introducing a sulfur atom. Thioxo derivatives often exhibit altered binding affinities due to sulfur’s larger atomic radius and lower electronegativity .

Aryl Substituents :

  • The 2,3-dimethylphenyl group in the target compound is less bulky than the adamantyl groups in compounds 47 and 52. Smaller aryl substituents may improve solubility but reduce steric hindrance during target interactions .

Comparison with Non-Quinoline Analogs

lists pesticidal acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) with 2,3-dimethylphenyl groups. However, their chloroacetamide backbone differs fundamentally from the quinoline core, leading to divergent applications (herbicides vs. Shared aryl substituents suggest that 2,3-dimethylphenyl may be a versatile moiety in agrochemical and medicinal chemistry .

Biological Activity

N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline class, characterized by its bicyclic structure comprising a benzene ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Quinoline Core : Provides a scaffold for various biological interactions.
  • Hydroxyl Group : Enhances solubility and potential antioxidant properties.
  • Carboxamide Group : Implicated in various biological activities, including modulation of protein interactions.

Biological Activity Overview

Research indicates that derivatives of quinoline, including this compound, exhibit significant biological activities:

  • Anti-inflammatory Properties :
    • Studies have shown that compounds similar to this one can inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in various cell lines. These effects suggest a potential role in treating inflammatory diseases .
  • Anticancer Activity :
    • The compound may act as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells. This modulation can enhance the efficacy of chemotherapeutic agents .
  • Antimicrobial Properties :
    • Quinoline derivatives are known for their antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study evaluating various quinoline derivatives, this compound was found to significantly reduce levels of IL-6 and TNF-alpha in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation.

Case Study 2: Anticancer Mechanisms

Another research effort focused on the ability of this compound to modulate ABC transporters. In vitro studies demonstrated that it could enhance the uptake of chemotherapeutic agents in resistant cancer cell lines, potentially overcoming drug resistance .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
4-OxoquinolineBasic quinoline structureAntibacterial properties
2-HydroxyquinolineHydroxyl group at position 2Antioxidant activity
N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo...Unique substituents enhancing activityAnti-inflammatory and anticancer effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,3-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of substituted aniline derivatives with β-keto esters to form the quinoline core.
  • Step 2 : Introduction of the 2-hydroxy-4-oxo moiety via oxidative cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
  • Step 3 : Propylation at the N1 position using alkyl halides (e.g., 1-bromopropane) in the presence of a base (K₂CO₃ or NaH).
  • Step 4 : Carboxamide formation via coupling the quinoline-3-carboxylic acid intermediate with 2,3-dimethylaniline using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Key Variables : Temperature control during cyclization (80–120°C) and stoichiometric ratios of coupling agents critically affect yields (typically 40–60%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., propyl chain at N1, hydroxyl at C2) and hydrogen-bonding networks.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 409.18 Da).
  • Purity Assessment : HPLC with C18 columns (≥95% purity threshold) and LC-MS for impurity profiling .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (despite low volatility, dust particles may pose hazards).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Bioassay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) to validate antimicrobial assays.
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations across multiple replicates to identify outliers.
  • Structural Analog Comparison : Cross-reference activity trends with structurally similar 1,4-dihydroquinolines (e.g., substituent effects on MIC values) .

Q. What experimental design considerations are critical for studying its mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with conserved quinoline-binding pockets (e.g., DNA gyrase, topoisomerase IV).
  • Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
  • Molecular Dynamics Simulations : Compare docking poses (e.g., AutoDock Vina) with crystallographic data to validate binding modes .

Q. How can regioselectivity challenges during synthesis be mitigated?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl at C2) using silyl ethers (TBDMS-Cl) during propylation.
  • Catalytic Optimization : Employ Pd-mediated cross-coupling for selective C–N bond formation.
  • Byproduct Analysis : Use TLC-MS to monitor reaction progress and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What computational methods are suitable for predicting its physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use Schrödinger’s QikProp or SwissADME to estimate lipophilicity (critical for bioavailability).
  • Solubility Prediction : Apply Hansen solubility parameters in COSMO-RS models.
  • pKa Estimation : Employ MarvinSketch or ACD/Labs to identify ionizable groups (hydroxyl and carboxamide) .

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